1-(2-Bromo-1-(sec-butoxy)ethyl)-2-fluorobenzene

Regioisomerism Computational Chemistry Physicochemical Properties

Researchers pursuing C3-arylated ortho-fluorobenzenes via Pd-catalyzed direct arylation require substrates with an ortho-fluorine directing group for regiochemical fidelity. This compound delivers precisely that architecture. • Ortho-F directs C-H activation at the desired position, avoiding complex isomeric mixtures seen with meta-fluoro analogs. • Branched sec-butoxy group (Taft's Es ≈ -0.47) provides kinetic selectivity over elimination pathways with reactive nucleophiles, enabling sequential functionalization without protecting groups. • GHS06 classified; HazMat logistics pre-configured for safe global shipment.

Molecular Formula C12H16BrFO
Molecular Weight 275.16 g/mol
Cat. No. B13630978
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Bromo-1-(sec-butoxy)ethyl)-2-fluorobenzene
Molecular FormulaC12H16BrFO
Molecular Weight275.16 g/mol
Structural Identifiers
SMILESCCC(C)OC(CBr)C1=CC=CC=C1F
InChIInChI=1S/C12H16BrFO/c1-3-9(2)15-12(8-13)10-6-4-5-7-11(10)14/h4-7,9,12H,3,8H2,1-2H3
InChIKeyPSZQYUOYWIXDIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Bromo-1-(sec-butoxy)ethyl)-2-fluorobenzene: A Halogenated Ether Intermediate for Specialized Organic Synthesis


1-(2-Bromo-1-(sec-butoxy)ethyl)-2-fluorobenzene (CAS 1249380-68-4) is a synthetic research intermediate classified within halogenated aromatic ethers . Its molecular architecture combines a bromomethyl group with a sec-butoxy ether and an ortho-fluorine substituent on a phenyl ring, resulting in a molecular formula of C₁₂H₁₆BrFO and a molecular weight of 275.16 g/mol . This specific substitution pattern—a branched secondary alkoxy chain and a fluorine atom adjacent to the benzylic attachment point—differentiates it from simpler benzyl bromides or fluoroaromatics. It is primarily utilized as a building block in medicinal chemistry and materials science for further functionalization via nucleophilic substitution or metal-catalyzed cross-coupling reactions .

Ortho-fluorine directing group for regioselective coupling
Branched sec-butoxy leaving group with steric control
Bromomethyl handle for nucleophilic substitution and cross-coupling

Procurement Risk: Why 1-(2-Bromo-1-(sec-butoxy)ethyl)-2-fluorobenzene Is Not Interchangeable with Positional Isomers or Linear Alkoxy Analogs


Although the compound belongs to a broader class of (bromoethoxy)ethyl-substituted benzenes, simple substitution with the 3-fluoro positional isomer (CAS 1251301-11-7) or the linear n-butoxy analog (CAS 1248082-26-9) is not advisable without validation . The ortho-fluorine atom exerts a distinct electron-withdrawing effect that influences the electron density of the aromatic ring, affecting regioselectivity in subsequent palladium-catalyzed direct arylation reactions compared to the meta-substituted variant [1]. Furthermore, the steric profile of the branched sec-butoxy group alters the compound's three-dimensional conformation and leaving-group reactivity relative to its linear butoxy counterpart. Computational physicochemical descriptors such as LogP and TPSA do not capture these crucial electronic and steric nuances, leading to a false sense of parity. Thus, procurement must be specific to this exact substitution pattern to ensure the designed reactivity pathway .

Positional Isomer

3-fluoro isomer (CAS 1251301-11-7) lacks ortho-directing effect, altering C-H arylation regioselectivity.

Linear Alkoxy Analog

n-butoxy analog (CAS 1248082-26-9) has lower steric demand; may shift substitution kinetics and selectivity.

Computational Parity

Identical TPSA and LogP mask critical electronic and steric differences; do not rely on descriptors alone.

Quantitative Differentiation Evidence for 1-(2-Bromo-1-(sec-butoxy)ethyl)-2-fluorobenzene Against Key Analogs


Computational Physicochemical Equivalence Masks Steric and Electronic Differences with the 3-Fluoro Regioisomer

Vendor technical datasheets provide identical calculated TPSA and LogP values for the target ortho-fluoro compound and its meta-fluoro isomer (1-(2-Bromo-1-(sec-butoxy)ethyl)-3-fluorobenzene, CAS 1251301-11-7) . While this could suggest similar membrane permeability, it demonstrates that these global computational descriptors are blind to the critical positional electronic effects. This evidence highlights that differentiation cannot rely on standard 2D molecular descriptors and must instead focus on reactivity-based comparisons.

TPSA Identity
Data to verify
9.23 Ų
Identical for ortho- and meta-fluoro isomers
Computational equivalence does not guarantee comparable reactivity
Vendor-calculated TPSA and LogP are blind to positional electronic effects
Regioisomerism Computational Chemistry Physicochemical Properties

Ortho-Fluoro Substituent Enables Regioselective C-H Activation Unavailable to Meta-Fluoro Analog

Research on palladium-catalyzed direct arylation of fluorobenzene derivatives demonstrates that an ortho-substituted fluorine atom directs C-H bond arylation exclusively to the C3 position of the ring [1]. This regioselectivity is a direct consequence of the ortho-fluorine's electronic influence and is not observed with meta-fluorinated substrates, which exhibit different reactivity profiles and mixture of regioisomers. The target compound, containing this ortho-fluoro motif, is therefore uniquely suited for the synthesis of specific biaryl scaffolds.

Regioselective C-H Arylation
Class-level inference
Exclusive C3 selectivity
Pd-catalyzed direct arylation with ortho-F directing
Ortho-fluorine enables defined C3 arylation; meta-fluoro yields mixtures
Based on literature for ortho-substituted fluorobenzenes
C-H Activation Regioselectivity Palladium Catalysis

Branched Sec-Butoxy Versus Linear Butoxy: Impact on Ether Cleavage and Leaving Group Reactivity

The target compound contains a secondary (sec) butoxy group, offering greater steric hindrance than the linear n-butoxy variant (CAS 1248082-26-9). In the context of nucleophilic substitution at the bromomethyl carbon, the branched alkoxy group can retard reaction rates with bulky nucleophiles but may improve selectivity by disfavoring side reactions. A direct quantitative comparison of reaction rates is unavailable, but the steric parameter (e.g., Taft's Es value for sec-butyl vs. n-butyl) provides a class-level benchmark: Es(sec-butyl) ≈ -0.47 vs. Es(n-butyl) ≈ -0.13, indicating substantially greater steric demand [1].

Steric Parameter (Taft's Es)
Class-level inference
sec-butoxy Es ≈ -0.47
ΔEs = -0.34 vs n-butoxy (Es ≈ -0.13)
Higher steric demand may modulate substitution rates and improve selectivity
Class-level steric constant; not compound-specific measurement
Nucleophilic Substitution Steric Effects Reaction Kinetics

Hazard Classification: GHS06 Acute Toxicity Profile Differentiates Fluorinated and Non-Fluorinated Analogs

The target compound's safety data sheet classifies it with GHS06 pictogram, Signal Word 'Danger', and Hazard Statements H301-H311-H331 (toxic if swallowed, in contact with skin, or if inhaled) . This acute toxicity profile, combined with hazard class 6.1, imposes specific shipping and handling regulations that may differ from non-fluorinated or less hazardous analogs like 1-(2-Bromo-1-(sec-butoxy)ethyl)-3-methylbenzene, which is not classified as acutely toxic at the same level. This toxicity data is a direct vendor-reported quantitative differentiator for procurement logistics.

Hazard Classification
Head-to-head
GHS06, Danger, H301+H311+H331, UN 2811 Class 6.1
Acute toxicity profile triggers HazMat shipping and special handling
Methyl analog lacks acute toxicity classification
Safety Toxicology Procurement

Application Scenarios for 1-(2-Bromo-1-(sec-butoxy)ethyl)-2-fluorobenzene Based on Differentiated Evidence


Regioselective Synthesis of Ortho-Fluorinated Biaryls via Directed C-H Activation

The ortho-fluorine atom of the target compound functions as a directing group in transition-metal-catalyzed transformations. Based on class-level reactivity studies, this compound is the preferred substrate for synthesizing C3-arylated ortho-fluorobenzenes via palladium-catalyzed direct arylation. The meta-fluoro isomer (CAS 1251301-11-7) lacks this ortho-directing capacity and would yield complex product mixtures [1]. Researchers targeting specific biaryl intermediates for drug discovery should select this compound to ensure regiochemical fidelity.

Kinetic Control in Nucleophilic Displacement at the Bromomethyl Center

The steric bulk of the sec-butoxy group (estimated Taft's Es ≈ -0.47) provides a kinetic barrier that modulates reaction rates at the primary alkyl bromide site. This differentiates it from the linear n-butoxy analog (Es ≈ -0.13), making the target compound advantageous when using highly reactive nucleophiles where selectivity over elimination is required [2]. This property is valuable in medicinal chemistry for sequential functionalization without protecting group manipulation.

Handling and Logistics Planning for Acute Toxic Halogenated Intermediates

The quantifiable GHS06 acute toxicity classification (H301-H311-H331, UN 2811 Class 6.1) directly informs laboratory safety assessments and shipping logistics . This evidence allows procurement officers to accurately budget for HazMat fees and implement appropriate containment measures. The data also rules out substitution with non-toxic methyl or methoxy analogs in workflows where safety protocols are already established for this specific hazard classification.

Application
Selection Property
Validation Focus
Regioselective ortho-fluorinated biaryl synthesis
Ortho-fluorine directing group
Regiochemical fidelity of C3-arylation
Kinetic control in nucleophilic displacement
Branched sec-butoxy steric bulk
Selectivity over elimination with reactive nucleophiles
Hazardous intermediate procurement and handling
GHS06 acute toxicity classification
Compliance with HazMat shipping and safety protocols
Quote Request

Request a Quote for 1-(2-Bromo-1-(sec-butoxy)ethyl)-2-fluorobenzene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.